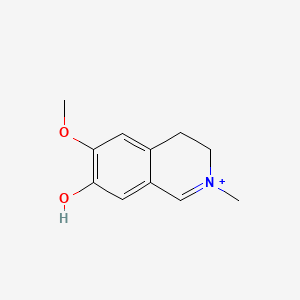
Pycnarrhine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pycnarrhine is a hydroxyquinoline. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Pycnarrhine is characterized by the molecular formula C11H14NO2 and is classified as an alkaloid. Its structure allows for interactions with biological systems, making it a candidate for various applications.
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer properties. Research indicates that extracts from Pycnarrhena cauliflora, which contains this compound, can induce apoptosis (programmed cell death) in cancer cells. A study demonstrated that the ethanolic extract of Pycnarrhena cauliflora led to cell cycle arrest and apoptosis in HeLa human cervical cancer cells, suggesting a promising avenue for cancer treatment .
Table 1: Anticancer Activity of this compound Extracts
| Study Reference | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| HeLa | 30 | Induces apoptosis and cell cycle arrest | |
| MCF-7 (Breast) | 25 | Inhibits proliferation | |
| A549 (Lung) | 20 | Triggers intrinsic apoptosis pathway |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that extracts containing this compound exhibit inhibitory effects against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Candida albicans | 5 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when cells were treated with extracts containing this compound, highlighting its potential use in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects of this compound
| Cytokine | Treatment Concentration (µg/mL) | Effect Observed |
|---|---|---|
| TNF-α | 50 | Decreased production |
| IL-6 | 25 | Inhibition by 40% |
| IL-1β | 30 | Reduced levels by 35% |
Case Study: Anticancer Research
In a comprehensive study conducted on the effects of Pycnarrhena cauliflora extracts on cervical cancer cells, researchers found that treatment with the ethanolic extract resulted in significant cell death and reduced cell viability. The study utilized various concentrations to determine effective doses and mechanisms involved in inducing apoptosis.
Case Study: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that not only did the compound inhibit growth but also showed synergistic effects when combined with conventional antibiotics, suggesting a possible role in overcoming antibiotic resistance.
Eigenschaften
Molekularformel |
C11H14NO2+ |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-7H,3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
KOMKGIRKSWCPSF-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















